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Compound of Interest

4-Chloro-5,6-diphenylfuro[2,3-
Compound Name:
dJpyrimidine

Cat. No.: B3015861

The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold renowned in medicinal
chemistry and drug development. Its structure, an amalgamation of furan and pyrimidine rings,
is a key component in numerous molecules exhibiting a wide array of biological activities,
including potent anticancer and kinase inhibitory properties.[1][2][3] Derivatives of this scaffold
have shown promise as PISK/AKT dual inhibitors and cytotoxic agents against various cancer
cell lines.[1] The specific analogue, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, combines
this potent core with two phenyl groups, which can enhance binding affinity to biological
targets, and a reactive chlorine atom at the 4-position, serving as a crucial synthetic handle for
further molecular elaboration.

This guide provides a comprehensive framework for the structural elucidation and
spectroscopic characterization of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. As a Senior
Application Scientist, the objective is not merely to present data but to illuminate the causal
logic behind the spectroscopic choices and interpretation, offering a self-validating system for
researchers. We will explore a multi-technique approach—encompassing NMR, Mass
Spectrometry, and IR/UV-Vis spectroscopy—to build an unassailable structural confirmation,
grounded in authoritative data from analogous systems.
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Molecular Structure
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Caption: Molecular structure of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy — The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise
information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, both 'H and 3C NMR are indispensable.

'H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Rationale: *H NMR allows for the identification and quantification of hydrogen
atoms in distinct chemical environments. In this molecule, the key diagnostic regions are the
aromatic zone, where the phenyl protons reside, and the downfield singlet corresponding to the
pyrimidine proton. The integration and splitting patterns (multiplicity) are critical for assigning
these signals to specific positions.

Expected Spectral Characteristics:

o Aromatic Protons (Cs-Ph, Ce-Ph): The ten protons on the two phenyl rings are expected to
appear as a complex multiplet in the range of & 7.20-7.80 ppm. The exact chemical shifts
depend on the rotational orientation of the rings and the electronic effects of the heterocyclic
system.

¢ Pyrimidine Proton (H-2): The isolated proton at the C-2 position of the pyrimidine ring is
anticipated to be a sharp singlet. Due to the electron-withdrawing nature of the adjacent
nitrogen atoms, this signal will be significantly downfield, likely appearing around & 8.50-9.00

ppm.
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Expected Chemical

Proton Assignment _ Expected Multiplicity  Integration
Shift (8, ppm)

Phenyl Protons 7.20-7.80 Multiplet (m) 10H

Pyrimidine H-2 8.50 - 9.00 Singlet (s) 1H

Experimental Protocol: H NMR

o Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in
0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3). DMSO-ds is often preferred for
heterocyclic compounds due to its excellent solvating power.[4]

» Solvent Choice: The choice of solvent is critical. Residual protio-solvent peaks (e.g., CHCIs
at 6 7.26 ppm, DMSO-ds at & 2.50 ppm) must be identified and not confused with analyte
signals.[5]

o Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard
parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans
for a good signal-to-noise ratio.

» Referencing: The chemical shifts are referenced to the internal standard Tetramethylsilane
(TMS) at o 0.00 ppm or the residual solvent peak.[5]

13C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Rationale: 13C NMR spectroscopy complements the *H NMR data by providing a
count of unique carbon atoms and information about their electronic environment. For this
molecule, key signals will correspond to the quaternary carbons of the fused ring system and
the carbons bearing heteroatoms (Cl, N, O), which are often highly deshielded.

Expected Spectral Characteristics:

e Phenyl Carbons: The carbons of the two phenyl rings will appear in the typical aromatic
region of & 125-140 ppm.
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» Fused Ring Carbons: The carbons of the furo[2,3-d]pyrimidine core are highly diagnostic.
The carbon attached to the chlorine (C-4) is expected to be significantly deshielded. Based
on data from similar chloro-substituted pyrimidines, its resonance could be in the 4 150-160
ppm range.[6][7] The furan and pyrimidine carbons will have distinct shifts reflecting their
unique electronic environments.[8][9]

Carbon Assignment Expected Chemical Shift (8, ppm)
Phenyl Carbons 125.0 - 140.0

Furan Carbons (C-5, C-6) 110.0 - 150.0

Pyrimidine C-2 ~152.0

Pyrimidine C-4 (C-Cl) 150.0 - 160.0

Fused Ring Quaternary Carbons 105.0 - 170.0

Experimental Protocol: 13C NMR

o Sample Preparation: Use the same sample prepared for *H NMR analysis. 13C NMR is less
sensitive, so a slightly more concentrated sample may be beneficial.

o Data Acquisition: Acquire a proton-decoupled 3C spectrum. This requires a larger number of
scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A wider spectral
width (0-200 ppm) is used.

e Advanced Techniques: If needed, Distortionless Enhancement by Polarization Transfer
(DEPT-135) or Attached Proton Test (APT) experiments can be run to differentiate between
CH, CHz, and CHs groups (though only CH groups are expected here besides quaternary
carbons).

Part 2: Mass Spectrometry (MS) — Molecular Weight
and Fragmentation

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound,
which is one of the most definitive pieces of structural evidence. Furthermore, the
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fragmentation pattern observed under techniques like Electron lonization (El) or Electrospray
lonization (ESI) offers clues about the molecule's substructures and stability.

Molecular Weight Confirmation: The molecular formula is C1sH11CIN20. The expected
monoisotopic mass is approximately 318.06 g/mol . A key feature to look for is the isotopic
pattern of chlorine. The natural abundance of 3>Cl and 3’Cl is roughly 3:1. Therefore, the mass
spectrum should show a molecular ion peak (M*) and a characteristic (M+2)* peak with
approximately one-third the intensity of the M+ peak.[10][11]

Expected Fragmentation Pathway: The furo[2,3-d]pyrimidine core is relatively stable.
Fragmentation is likely initiated by the loss of the chlorine radical or HCI, followed by
fragmentation of the phenyl substituents.

C18H11CIN20+
(m/z = 318/320)

- Cle - HCI

Ci1s8H11N20* Ci1sH10N20*
(m/z = 283) (m/z = 282)

- CeHa4
C12H7N20*
(m/z = 195)

Click to download full resolution via product page

Caption: Plausible ESI-MS fragmentation pathway for the title compound.
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lon m/z (approx.) Identity

[M]*+ 318 Molecular ion with 35Cl
[M+2]*+ 320 Molecular ion with 37Cl
[M-CI]* 283 Loss of chlorine radical
[M-HCI* 282 Loss of hydrogen chloride

Loss of chlorine and a phenyl
[M-CI-CeHs]* 206 _
radical

Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

 Infusion: Infuse the sample solution directly into the electrospray source at a low flow rate
(e.g., 5-10 pL/min).

e Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize capillary
voltage and cone voltage to achieve stable spray and good ionization without excessive
fragmentation.

o Data Analysis: Acquire data over a mass range of m/z 50-500. Analyze the resulting
spectrum for the molecular ion cluster ([M]* and [M+2]*) and major fragment ions. High-
resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to
within a few parts per million.

Part 3: Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the
functional groups present in a molecule by measuring the absorption of infrared radiation,
which excites molecular vibrations (stretching, bending). For this compound, we expect to see
characteristic bands for the aromatic rings and the heterocyclic core.[12]
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Expected Vibrational Frequencies:

Expected Wavenumber

Vibrational Mode Significance
(cm™)
) Phenyl and pyrimidine C-H
Aromatic C-H Stretch 3100 - 3000
bonds
C=N Stretch 1620 - 1550 Pyrimidine ring vibrations
) Phenyl and fused ring
Aromatic C=C Stretch 1600 - 1450 )
stretching
C-O-C Stretch 1250 - 1050 Furan ether linkage
C-ClI Stretch 800 - 600 Chloro-substituent vibration

Experimental Protocol: FT-IR (KBr Pellet)

o Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic

grade Potassium Bromide (KBr).

e Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

o Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to

form a thin, transparent disc.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum, typically over a range of 4000-400 cm™1.

UV-Vis Spectroscopy

Expertise & Rationale: UV-Visible spectroscopy measures the electronic transitions within a

molecule. The extensive conjugation in the 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

system, involving the fused heterocyclic core and the two phenyl rings, is expected to give rise

to strong absorptions in the UV region.
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Expected Spectral Characteristics: The spectrum will likely show multiple absorption bands
corresponding to 1t — 1t* transitions within the aromatic and heterocyclic systems. Halogen
substitution can cause a bathochromic (red) shift in the absorption maxima compared to the
unsubstituted parent compound.[13]

Transition Type Expected Amax (nm)
11— 11* (High Energy) 220 - 280
11—~ 11* (Low Energy) 280 - 350

Experimental Protocol: UV-Vis

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around
10-5to 10~ M.

e Blank Measurement: Record a baseline spectrum using a cuvette containing only the
solvent.

o Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the
absorbance from approximately 200 nm to 400 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

Part 4: Data Synthesis and Structural Confirmation
Workflow

Expertise & Rationale: No single technique provides a complete structural picture. The power
of spectroscopic analysis lies in the integration of complementary data from multiple methods.
The workflow below illustrates a logical, self-validating process for confirming the structure of 4-
Chloro-5,6-diphenylfuro[2,3-d]pyrimidine.
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Purified Sample

FT-IR Spectroscopy \—» UV-Vis Spectroscopy

Y
Conjugated System Confirmed

NMR Spectroscopy

Mass Spectrometry (MS) (*H, 3C, DEPT)

Molecular Formula &
Isotopic Pattern Confirmed
(C18H11CIN20)

Functional Groups Identified

Atom Connectivity &
(C=N, C-0O, C-CI, Aromatic)

Carbon/Proton Framework Mapped

Data Integration &
Cross-Validation

Unambiguous Structure Confirmed:
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

Click to download full resolution via product page
Caption: Integrated workflow for spectroscopic structural elucidation.

This integrated approach ensures trustworthiness. The molecular formula from MS must be
consistent with the number and types of atoms observed in 1H and *3C NMR. The functional
groups identified by FT-IR must correspond to the structural fragments deduced from NMR and
MS fragmentation. The conjugation observed in UV-Vis must align with the overall molecular
structure. This cross-validation is the hallmark of rigorous scientific characterization.

Conclusion
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The spectroscopic analysis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a multi-faceted
process that relies on the synergistic application of NMR, MS, FT-IR, and UV-Vis techniques.
By systematically acquiring and integrating data from each method, researchers can achieve
an unambiguous confirmation of the compound's molecular structure. This guide provides the
foundational protocols and interpretive logic essential for scientists and drug development
professionals working with this important class of heterocyclic compounds, ensuring both
technical accuracy and field-proven insights for their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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